![molecular formula C14H20N2 B7896138 Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896138.png)
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, a possible synthetic route could involve the reaction of 1-propyl-1H-indole-5-carbaldehyde with ethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-5-carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
Biological Activities
Pharmacological Potential:
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine exhibits various pharmacological properties:
- Anticancer Activity: Research indicates that indole derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. The compound may modulate pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties: Some studies suggest that this compound has potential as an antimicrobial agent, effective against a range of bacterial and viral pathogens.
- Neurological Applications: The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as Parkinson's disease and schizophrenia. Its ability to act on dopamine receptors has been a focus of research aimed at developing treatments for these disorders.
Cancer Treatment
The mechanism of action for anticancer properties involves the inhibition of specific enzymes that promote cancer cell survival and proliferation. This compound may serve as a lead compound for developing new anticancer drugs.
Neurological Disorders
The interaction with dopamine receptors suggests potential applications in treating neurological disorders. The compound may help alleviate symptoms of conditions like ADHD, depression, and anxiety by modulating neurotransmitter levels.
Antimicrobial Development
Given its antimicrobial properties, there is potential for this compound to be developed into new antibiotics or antiviral agents, particularly in an era where resistance to existing drugs is a growing concern.
Case Study 1: Anticancer Research
A study investigated the effects of various indole derivatives on cancer cell lines. This compound was shown to significantly reduce cell viability in breast cancer models, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neurological Impact
In a preclinical model for Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers. This suggests its utility in neuroprotective strategies.
Summary of Applications
Application Area | Potential Benefits | Current Research Status |
---|---|---|
Cancer Treatment | Inhibition of tumor growth | Ongoing preclinical trials |
Neurological Disorders | Modulation of neurotransmitter systems | Early-stage studies |
Antimicrobial Development | Potential new antibiotic/antiviral agents | Preliminary findings |
Mechanism of Action
The mechanism of action of Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone derived from tryptophan.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-8-16-9-7-13-10-12(11-15-4-2)5-6-14(13)16/h5-7,9-10,15H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSBYLMVHLVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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